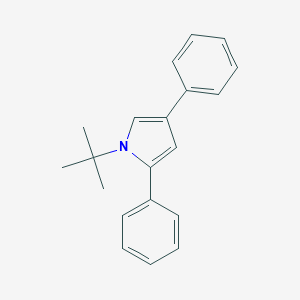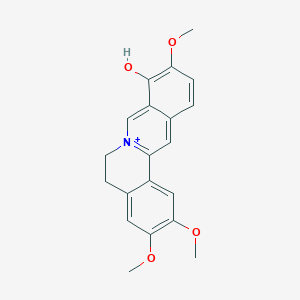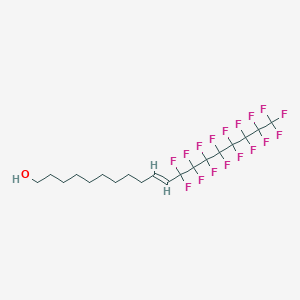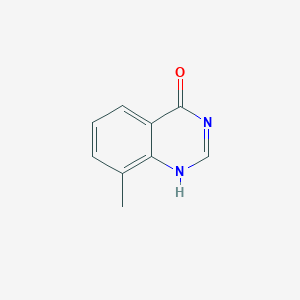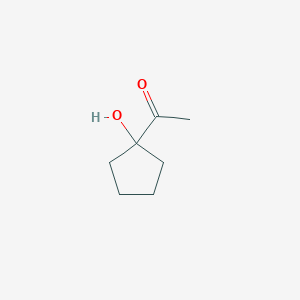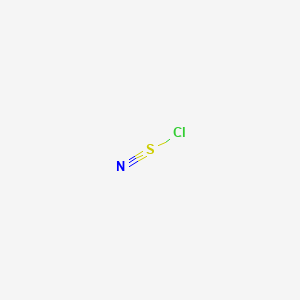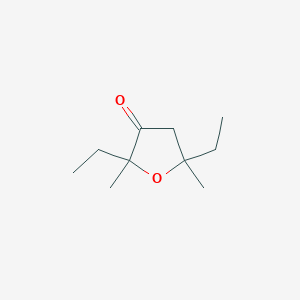
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone (DDMF) is a volatile organic compound that is commonly found in various fruits, such as strawberries, raspberries, and blackberries. It is known for its sweet, caramel-like aroma and is used as a flavoring agent in the food industry. However, DDMF has also been the subject of scientific research due to its potential health benefits and physiological effects.
Mecanismo De Acción
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. It has also been shown to modulate various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver and brain. Additionally, Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized structure, making it easy to study its effects. However, Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone is volatile and can be difficult to handle, and its effects can be influenced by factors such as temperature and pH.
Direcciones Futuras
There are a number of future directions for research on Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone. One area of interest is its potential as a therapeutic agent for diabetes and other metabolic disorders. Additionally, further research is needed to fully understand the mechanisms underlying its anti-cancer and antioxidant effects. Finally, more studies are needed to determine the safety and efficacy of Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone in humans.
Aplicaciones Científicas De Investigación
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to possess antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. Additionally, Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone has been found to have anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells.
Propiedades
Número CAS |
18063-89-3 |
|---|---|
Nombre del producto |
Dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone |
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2,5-diethyl-2,5-dimethyloxolan-3-one |
InChI |
InChI=1S/C10H18O2/c1-5-9(3)7-8(11)10(4,6-2)12-9/h5-7H2,1-4H3 |
Clave InChI |
ZRKCXPIUZAYNFE-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)C(O1)(C)CC)C |
SMILES canónico |
CCC1(CC(=O)C(O1)(C)CC)C |
Otros números CAS |
18063-89-3 |
Sinónimos |
2,5-Diethyl-4,5-dihydro-2,5-dimethyl-3(2H)-furanone |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)
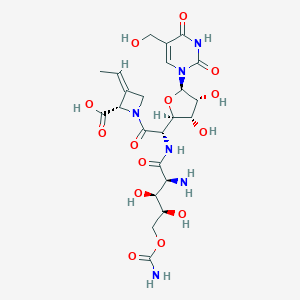
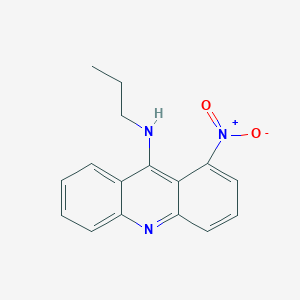
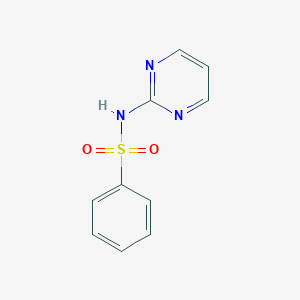


![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)

